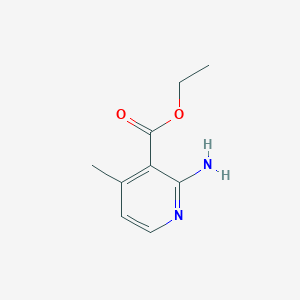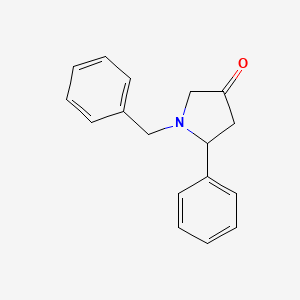
1-Benzyl-5-phenylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-phenylpyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzyl group and a phenyl group attached to the pyrrolidinone ring
Méthodes De Préparation
The synthesis of 1-Benzyl-5-phenylpyrrolidin-3-one can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between benzylamine and phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired pyrrolidinone ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Benzyl-5-phenylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Halogenation and nitration are examples of such reactions.
Applications De Recherche Scientifique
1-Benzyl-5-phenylpyrrolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-phenylpyrrolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The benzyl and phenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Its effects on biological pathways are mediated through these interactions, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-phenylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical reactivity and biological activity.
1-Benzyl-2-pyrrolidinone:
5-Phenylpyrrolidin-2-one: Lacks the benzyl group, resulting in distinct chemical behavior and uses.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-benzyl-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C17H17NO/c19-16-11-17(15-9-5-2-6-10-15)18(13-16)12-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
Clé InChI |
VPLDIYPXBMHGBW-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




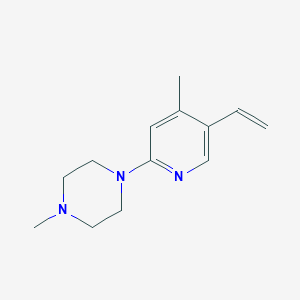
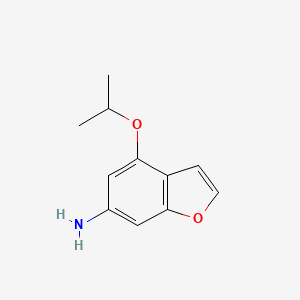
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
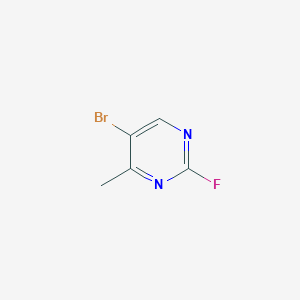
![5,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B15059267.png)
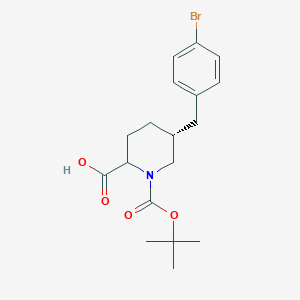
![4-(4-Fluorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B15059288.png)


